molecular formula C14H14N2O4 B13881890 4-(4-Nitrophenyl)-1-propan-2-ylpyrrole-2-carboxylic acid

4-(4-Nitrophenyl)-1-propan-2-ylpyrrole-2-carboxylic acid

Cat. No.: B13881890
M. Wt: 274.27 g/mol
InChI Key: KFMWWHHKPLBRRO-UHFFFAOYSA-N
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Description

4-(4-Nitrophenyl)-1-propan-2-ylpyrrole-2-carboxylic acid is a complex organic compound that features a pyrrole ring substituted with a nitrophenyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Nitrophenyl)-1-propan-2-ylpyrrole-2-carboxylic acid typically involves multi-step organic reactions. One common method includes the nitration of phenol to produce 4-nitrophenol, which is then subjected to further reactions to introduce the pyrrole and carboxylic acid functionalities. The reaction conditions often involve the use of strong acids, bases, and catalysts to facilitate the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(4-Nitrophenyl)-1-propan-2-ylpyrrole-2-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.

    Reduction: The nitro group can be reduced to an amino group under specific conditions.

    Substitution: The compound can participate in electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are often used.

    Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.

Major Products Formed

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Various substituted pyrrole derivatives depending on the reagents used.

Scientific Research Applications

4-(4-Nitrophenyl)-1-propan-2-ylpyrrole-2-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 4-(4-Nitrophenyl)-1-propan-2-ylpyrrole-2-carboxylic acid involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with various enzymes and receptors. These interactions can modulate biological pathways and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Nitrophenylacetic acid
  • 4-Nitrophenylchloroformate
  • 4-Nitrophenol

Uniqueness

4-(4-Nitrophenyl)-1-propan-2-ylpyrrole-2-carboxylic acid is unique due to the presence of both a nitrophenyl group and a pyrrole ring, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

4-(4-nitrophenyl)-1-propan-2-ylpyrrole-2-carboxylic acid

InChI

InChI=1S/C14H14N2O4/c1-9(2)15-8-11(7-13(15)14(17)18)10-3-5-12(6-4-10)16(19)20/h3-9H,1-2H3,(H,17,18)

InChI Key

KFMWWHHKPLBRRO-UHFFFAOYSA-N

Canonical SMILES

CC(C)N1C=C(C=C1C(=O)O)C2=CC=C(C=C2)[N+](=O)[O-]

Origin of Product

United States

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